![molecular formula C10H17N B7859042 N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine](/img/structure/B7859042.png)
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine
Overview
Description
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis : Research on the conformations and relative configurations of amines, including derivatives of cyclohexanamine, is crucial for understanding their chemical behavior and potential applications (Montalvo-González et al., 2010).
Isolation Techniques : Studies on the isolation of enantiomers from racemic mixtures of cyclohexanamine derivatives have practical implications in organic synthesis and pharmaceutical applications (Furegati & Nocito, 2017).
Neuroprotective Properties : Research has shown that certain cyclohexanamine derivatives may support the survival of cultured dopamine neurons and could be potential treatments for Parkinson's disease (Ardashov et al., 2019).
Analytical Profiling : The analytical profiling of arylcyclohexylamines, including N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, is essential for understanding their properties and potential as psychoactive substances (De Paoli et al., 2013).
Thermodynamic Properties : The study of the thermodynamic properties of cyclohexanamine derivatives contributes to a deeper understanding of their physical characteristics and potential industrial applications (Verevkin & Emel̀yanenko, 2015).
Metal Complex Synthesis : Cyclohexanamine derivatives are used in the synthesis of metal complexes, which have applications in catalysis and material science (Choi et al., 2015).
Antiepileptic Activity : Cyclohexanamine-based compounds have been synthesized and evaluated for their antiepileptic activity, demonstrating the medicinal chemistry applications of these derivatives (Rajak et al., 2013).
MAO Inhibition and Neurotoxicity : Studies on the analogues of cyclohexanamine derivatives, such as N,N-dimethylcinnamylamine, have explored their potential as monoamine oxidase inhibitors and their neurotoxicity (Hiebert & Silverman, 1988).
properties
IUPAC Name |
N-methyl-N-prop-2-ynylcyclohexanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,10H,4-9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZIHLQGYPAIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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